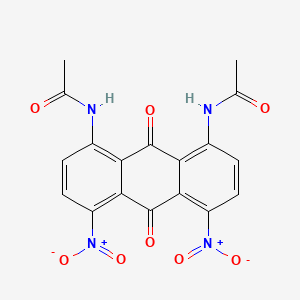
Acetamide, N,N'-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- is a complex organic compound characterized by its unique structure, which includes an anthracene backbone with nitro and oxo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- typically involves multi-step organic reactions The process begins with the preparation of the anthracene derivative, followed by nitration to introduce nitro groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups results in the formation of corresponding amines, while substitution reactions can yield various derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the anthracene backbone can intercalate with DNA, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
- Acetamide, N-(9,10-dihydro-9,10-dioxo-2-anthracenyl)-
Uniqueness
Acetamide, N,N’-(9,10-dihydro-4,5-dinitro-9,10-dioxo-1,8-anthracenediyl)bis- is unique due to the presence of both nitro and oxo groups on the anthracene backbone, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and molecular interactions.
Eigenschaften
CAS-Nummer |
68213-93-4 |
|---|---|
Molekularformel |
C18H12N4O8 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
N-(8-acetamido-4,5-dinitro-9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C18H12N4O8/c1-7(23)19-9-3-5-11(21(27)28)15-13(9)17(25)14-10(20-8(2)24)4-6-12(22(29)30)16(14)18(15)26/h3-6H,1-2H3,(H,19,23)(H,20,24) |
InChI-Schlüssel |
QZNQEOQENXBFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


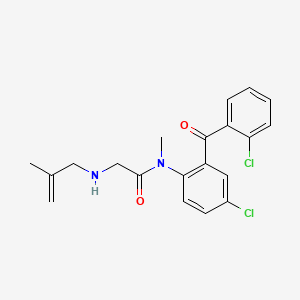
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
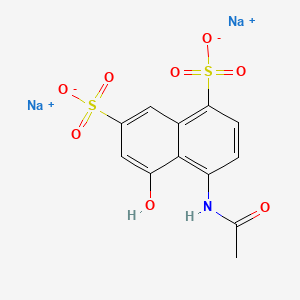
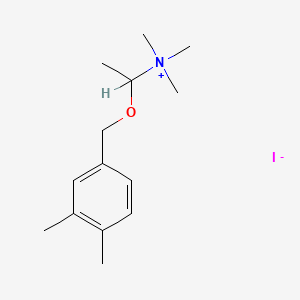
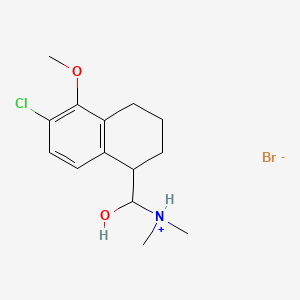
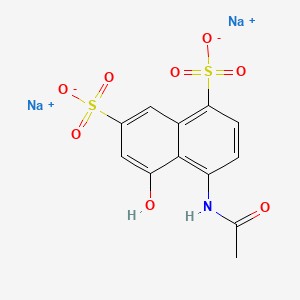
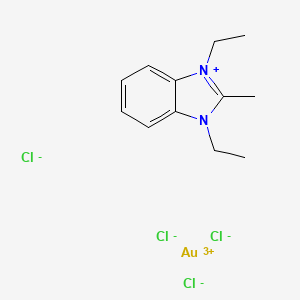
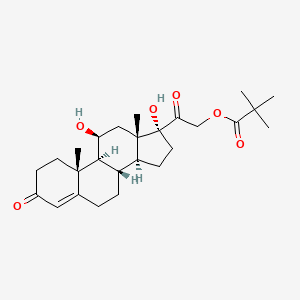

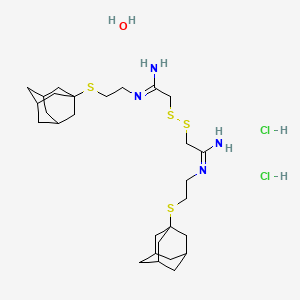
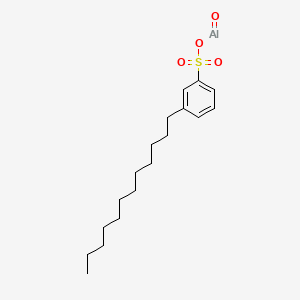


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
